molecular formula C18H21NO4 B558729 Boc-3-(1-naphthyl)-L-alanine CAS No. 55447-00-2

Boc-3-(1-naphthyl)-L-alanine

Cat. No. B558729
CAS RN: 55447-00-2
M. Wt: 315.4 g/mol
InChI Key: KHHIGWRTNILXLL-HNNXBMFYSA-N
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Description

Boc-3-(1-naphthyl)-L-alanine is an amino acid building block used in peptide synthesis . It is a white to off-white powder .


Molecular Structure Analysis

The molecular formula of Boc-3-(1-naphthyl)-L-alanine is C18H21NO4 . Its molecular weight is 315.36 .


Physical And Chemical Properties Analysis

Boc-3-(1-naphthyl)-L-alanine is a white to off-white powder . It has a molecular weight of 315.36 . It has a melting point of 144 °C and a boiling point of 512.2 °C at 760 mmHg . Its density is 1.200 g/cm3 .

Scientific Research Applications

  • Suzuki–Miyaura Coupling

    • Field : Organic Chemistry
    • Application Summary : Suzuki–Miyaura (SM) cross-coupling is a widely-applied transition metal catalysed carbon–carbon bond forming reaction . It’s successful due to its mild and functional group tolerant reaction conditions, with a relatively stable, readily prepared and generally environmentally benign organoboron reagent .
    • Methods of Application : The methods to prepare each reagent are outlined, followed by example applications in SM coupling .
    • Results or Outcomes : The review analyses the seven main classes of boron reagent that have been developed .
  • Protodeboronation of Pinacol Boronic Esters

    • Field : Organic Chemistry
    • Application Summary : Pinacol boronic esters are highly valuable building blocks in organic synthesis . Protodeboronation is not well developed .
    • Methods of Application : This research reports catalytic protodeboronation of 1°, 2° and 3° alkyl boronic esters .
    • Results or Outcomes : The protodeboronation was further used in the formal total synthesis of d-®-coniceine and indolizidine 209B .
  • Anti-Markovnikov Hydromethylation of Alkenes

    • Field : Organic Chemistry
    • Application Summary : This research reports a formal anti-Markovnikov alkene hydromethylation, a valuable but unknown transformation . The hydromethylation sequence was applied to methoxy protected ( )-D8-THC and cholesterol .
    • Methods of Application : The protocol allows for formal anti-Markovnikov alkene hydromethylation, paired with a Matteson–CH2– homologation .
    • Results or Outcomes : The protodeboronation was further used in the formal total synthesis of d-®-coniceine and indolizidine 209B .
  • Boc-3-amino-2-(naphthalen-1-yl)-propionic acid

    • Field : Organic Chemistry
    • Application Summary : Boc-3-amino-2-(naphthalen-1-yl)-propionic acid is a chemical compound with the CAS Number: 1310680-21-7 . It’s used in various chemical reactions .
    • Methods of Application : The specific methods of application would depend on the particular reaction being carried out .
    • Results or Outcomes : The outcomes would also depend on the specific reaction .
  • Selection of Boron Reagents for Suzuki–Miyaura Coupling

    • Field : Organic Chemistry
    • Application Summary : The Suzuki–Miyaura (SM) coupling reaction conjoins chemically differentiated fragments that participate in electronically divergent processes with the metal catalyst . Oxidative addition occurs with formally electrophilic organic groups, whereby palladium becomes oxidized through its donation of electrons to form the new Pd–C bond .
    • Methods of Application : The methods to prepare each reagent are outlined, followed by example applications in SM coupling .
    • Results or Outcomes : The review analyses the seven main classes of boron reagent that have been developed .
  • Catalytic Protodeboronation of Pinacol Boronic Esters

    • Field : Organic Chemistry
    • Application Summary : Pinacol boronic esters are highly valuable building blocks in organic synthesis . In contrast to the many protocols available on the functionalizing deboronation of alkyl boronic esters, protodeboronation is not well developed .
    • Methods of Application : This research reports catalytic protodeboronation of 1°, 2° and 3° alkyl boronic esters utilizing a radical approach .
    • Results or Outcomes : The protodeboronation was further used in the formal total synthesis of d-®-coniceine and indolizidine 209B .

Safety And Hazards

The safety data sheet for Boc-3-(1-naphthyl)-L-alanine recommends avoiding contact with skin, eyes, or clothing . In case of contact, rinse immediately with plenty of water and seek medical attention . It should be stored at 2-8 °C .

properties

IUPAC Name

(2S)-2-[(2-methylpropan-2-yl)oxycarbonylamino]-3-naphthalen-1-ylpropanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H21NO4/c1-18(2,3)23-17(22)19-15(16(20)21)11-13-9-6-8-12-7-4-5-10-14(12)13/h4-10,15H,11H2,1-3H3,(H,19,22)(H,20,21)/t15-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KHHIGWRTNILXLL-HNNXBMFYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC(CC1=CC=CC2=CC=CC=C21)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)OC(=O)N[C@@H](CC1=CC=CC2=CC=CC=C21)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H21NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70427407
Record name Boc-3-(1-naphthyl)-L-alanine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70427407
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

315.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Boc-3-(1-naphthyl)-L-alanine

CAS RN

55447-00-2
Record name Boc-3-(1-naphthyl)-L-alanine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70427407
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
1
Citations
J Gao, Y Jia, T Ayijiang, T MarMar, X Hu… - Chemical and …, 2022 - jstage.jst.go.jp
AC 10 CO-NalLeuVal (C10NLV) tripeptide was synthesized and explored as a carrier for paclitaxel (TAX) delivery. Five types of TAX-loaded micelles were produced by loading TAX …
Number of citations: 2 www.jstage.jst.go.jp

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